![molecular formula C21H27N3OS B2640195 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 2034403-00-2](/img/structure/B2640195.png)

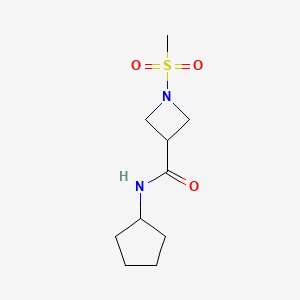

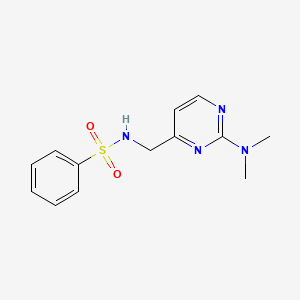

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also important factors.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as reactivity and acidity/basicity, would also be analyzed.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Catalyst-Free Synthesis : A novel class of compounds, including benzamide derivatives, was synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, completed rapidly under mild conditions without a catalyst (Wenjing Liu et al., 2014).

Heterocyclic Synthesis : The intramolecular cyclization techniques have been used to obtain novel N-cycloalkanes, pyrazole, pyrimidine, and pyridine derivatives, demonstrating the flexibility in synthesizing complex structures incorporating a thio(pyrimidine) moiety (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Biological Evaluation

Antitumor Agents : Benzothiazole derivatives, related to the chemical family of the query compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential in cancer therapy (Masao Yoshida et al., 2005).

Antimicrobial Activity : Some synthesized compounds related to the query structure have been tested and proved to be active as antibacterial and antifungal agents, highlighting the importance of structural motifs in developing new antimicrobials (S. Sayed et al., 2012).

Supramolecular Chemistry

- Gelators : N-(thiazol-2-yl)benzamide derivatives, demonstrating the role of methyl functionality and S⋯O interaction in gelation behavior, provide insights into the design of new materials based on non-covalent interactions and molecular engineering (P. Yadav & Amar Ballabh, 2020).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying Material Safety Data Sheets (MSDS) and understanding proper handling and disposal methods.

Direcciones Futuras

This involves looking at current research on the compound and identifying potential areas for future study. It could include potential applications, improvements in synthesis, or new reactions.

Propiedades

IUPAC Name |

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c1-23-19-12-7-11-16(19)18(22-23)14-24(15-8-3-4-9-15)21(25)17-10-5-6-13-20(17)26-2/h5-6,10,13,15H,3-4,7-9,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBIIUZGTWCPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)

![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)

![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)

![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)

![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)

![3-fluoro-4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2640126.png)

![2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B2640130.png)

![1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2640132.png)